molecular formula C17H24N2O3 B6297160 tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate CAS No. 2377357-01-0

tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate

Cat. No. B6297160
CAS RN: 2377357-01-0
M. Wt: 304.4 g/mol
InChI Key: PPPQGEJKMPGMLM-CQSZACIVSA-N
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Description

Tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate (TBNS) is a compound derived from a spiro-fused benzofuran and piperidine. It has been studied extensively for its potential use in synthetic organic chemistry, pharmaceuticals, and biochemistry. TBNS is a versatile and useful organic compound that can be used in a variety of applications and can be synthesized in a variety of ways.

Scientific Research Applications

Tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including drugs and pharmaceuticals. Additionally, this compound has been used in the synthesis of polymers, catalysts, and other materials. It has also been used in biochemistry and biotechnology for the study of enzyme-catalyzed reactions and other biological processes.

Mechanism of Action

Tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate has been found to act as an inhibitor of certain enzymes. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to inhibit the activity of the enzyme tyrosinase, which is involved in the synthesis of melanin.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase. Additionally, this compound has been found to have antioxidant activity and has been found to protect against oxidative damage. This compound has also been found to have anti-inflammatory and anti-cancer activity.

Advantages and Limitations for Lab Experiments

Tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive and easily accessible compound. Additionally, this compound is a versatile compound and can be used in a variety of applications. However, this compound can be toxic and should be handled with care.

Future Directions

The potential future directions for tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate research include further investigation of its biochemical and physiological effects, as well as its potential use in the synthesis of drugs and other compounds. Additionally, further research could be conducted on the mechanism of action of this compound and its potential use as an enzyme inhibitor. Finally, this compound could be further studied for its potential use in biotechnology and biochemistry, as well as its potential use as an antioxidant and anti-inflammatory agent.

Synthesis Methods

Tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate can be synthesized by a variety of methods, including the use of a Grignard reagent and a reaction with a tert-butyl bromide and a piperidine derivative. In this method, a Grignard reagent is reacted with a tert-butyl bromide and a piperidine derivative to produce this compound. This method has been found to be efficient and cost-effective.

properties

IUPAC Name

tert-butyl N-[(3R)-spiro[3H-1-benzofuran-2,4'-piperidine]-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-16(2,3)22-15(20)19-14-12-6-4-5-7-13(12)21-17(14)8-10-18-11-9-17/h4-7,14,18H,8-11H2,1-3H3,(H,19,20)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPQGEJKMPGMLM-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2=CC=CC=C2OC13CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C2=CC=CC=C2OC13CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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